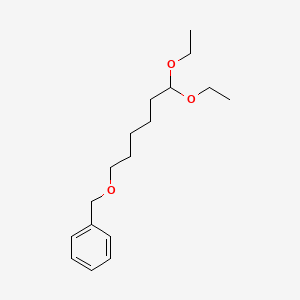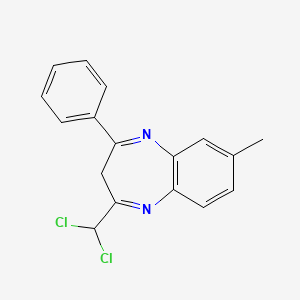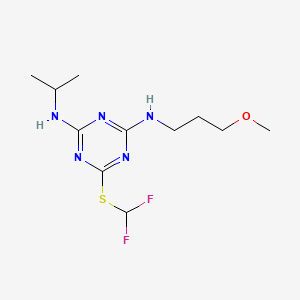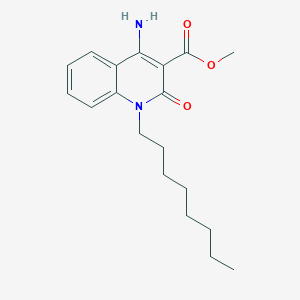![molecular formula C17H13ClN2O B14166199 N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide CAS No. 744212-39-3](/img/structure/B14166199.png)
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s structure includes a quinoline ring system, which is known for its significant role in medicinal chemistry due to its potential therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline with 4-chlorobenzylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can inhibit tubulin polymerization, different kinases, and topoisomerases, affecting DNA cleavage activity and exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide can be compared with other quinoline derivatives such as:
- 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and therapeutic potential. This compound is unique due to its specific substitution pattern, which contributes to its distinct biological properties .
Eigenschaften
CAS-Nummer |
744212-39-3 |
|---|---|
Molekularformel |
C17H13ClN2O |
Molekulargewicht |
296.7 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O/c18-14-8-5-12(6-9-14)11-19-17(21)16-10-7-13-3-1-2-4-15(13)20-16/h1-10H,11H2,(H,19,21) |
InChI-Schlüssel |
JHCMWHKDVSATCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Löslichkeit |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
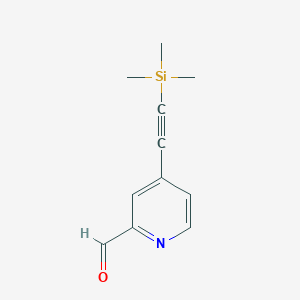
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
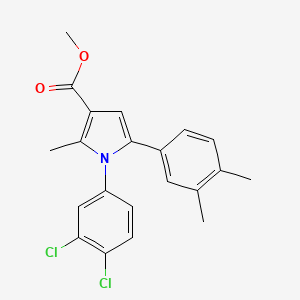
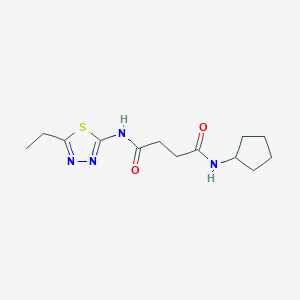
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
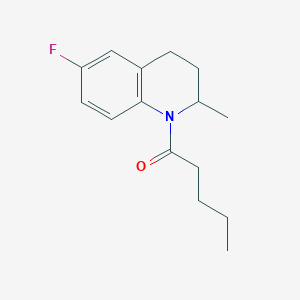
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

